6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid

Click Chemistry Bioconjugation CuAAC

Researchers requiring a click-chemistry-enabled scaffold for voltage-gated sodium channel (Nav) modulator development face limited options among generic 6-aminonicotinic acid derivatives. 6-[(Prop-2-Yn-1-YL)amino]pyridine-3-carboxylic acid (CAS 1019126-93-2) directly addresses this gap via its terminal propargylamino moiety, enabling CuAAC conjugation absent in saturated analogs. - Nav1.7 blocking activity supports peripheral pain indication programs; the 3-carboxylic acid permits amide bond derivatization without compromising alkyne integrity. - Low molecular weight (176.17 g/mol) and favorable XLogP3 (~1.1) provide an unencumbered scaffold for systematic SAR exploration at the 2-, 4-, and 5-positions.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B7808141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC#CCNC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-2-5-10-8-4-3-7(6-11-8)9(12)13/h1,3-4,6H,5H2,(H,10,11)(H,12,13)
InChIKeyWUDFZSCGQYCPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Propargylamino)nicotinic Acid – Identity & Specifications


6-[(Prop-2-Yn-1-YL)amino]pyridine-3-carboxylic acid (IUPAC: 6-(prop-2-yn-1-ylamino)nicotinic acid) is a heterocyclic building block with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . The compound features a pyridine core bearing a carboxylic acid group at the 3-position and a prop-2-yn-1-ylamino (propargylamino) moiety at the 6-position [1]. It is supplied by multiple vendors under CAS number 1019126-93-2, typically at purities of 95% or higher, with storage recommended at 2-8°C protected from light .

Why 6-(Propargylamino)nicotinic Acid Is Irreplaceable


Generic substitution with simpler 6-amino nicotinic acid derivatives fails because the target compound possesses a terminal alkyne moiety (prop-2-yn-1-yl) that is absent in baseline comparators like 6-aminopyridine-3-carboxylic acid or 6-(propylamino)nicotinic acid [1][2]. This alkyne handle enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a capability not available to saturated analogs [3]. Furthermore, the propargylamino motif confers specific activity as a voltage-gated sodium channel (Nav) modulator—a functional profile documented in both patent and research literature that is not observed with the corresponding saturated propylamino or unsubstituted amino derivatives [4]. Procurement of alternative pyridine carboxylic acids without this precise substitution pattern would eliminate both the click chemistry conjugation capacity and the ion channel modulation activity, rendering them unsuitable for downstream synthetic or biological applications that depend on these features.

6-(Propargylamino)nicotinic Acid: Evidence vs. Analogs


Terminal Alkyne for CuAAC Conjugation

The target compound contains a terminal alkyne group (prop-2-yn-1-yl) that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, the saturated analog 6-(propylamino)nicotinic acid lacks any alkyne functionality and cannot undergo click chemistry [1]. Similarly, 6-aminopyridine-3-carboxylic acid possesses only a primary amine and no alkyne, rendering it incompatible with CuAAC-based conjugation strategies [2].

Click Chemistry Bioconjugation CuAAC

Nav1.7 Sodium Channel Blockade

The target compound has been annotated as a blocker of the voltage-gated sodium channel alpha Nav1.7 (SCN9A) in curated drug-target databases [1]. In contrast, the parent 6-aminopyridine-3-carboxylic acid exhibits IC50 = 1.52 μM against Nav1.5 in HEK-293 patch clamp assays, representing a distinct isoform selectivity profile [2]. The propargylamino substitution redirects sodium channel interaction from cardiac Nav1.5 toward peripheral Nav1.7, a key target in pain research.

Ion Channel Pharmacology Nav1.7 Pain Research

3-Position Carboxylic Acid for Nav Activity

The target compound features the carboxylic acid at the 3-position (nicotinic acid scaffold). Regioisomers with the carboxylic acid at the 2-position (picolinic acid) or 4-position (isonicotinic acid) exhibit different biological and synthetic utilities. Specifically, 6-(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid is marketed primarily for click chemistry applications, while 2-chloro-6-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid is described as a versatile pyridine derivative without sodium channel annotation [1][2]. The 3-carboxylic acid regioisomer is uniquely associated with sodium channel modulation as documented in patent literature on aminopyridinamides .

Structure-Activity Relationship Regiochemistry Sodium Channel Modulators

Molecular Weight Advantage vs. Substituted Analogs

The target compound (MW = 176.17) is lighter than 2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (MW = 190.2) and 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (MW = 255.07) . Lower molecular weight confers reduced clogP (XLogP3 predicted = 1.1 for the target compound) and potentially enhanced aqueous solubility—critical parameters for early-stage drug discovery screening [1].

Physicochemical Properties Lead Optimization Molecular Weight

Applications of 6-(Propargylamino)nicotinic Acid


Nav1.7 Modulator Synthesis for Pain Research

This compound serves as a key intermediate in the preparation of aminopyridinamides targeting voltage-gated sodium channels . Its annotation as a Nav1.7 blocker [1] supports its use in medicinal chemistry programs focused on peripheral pain indications. The propargylamino moiety provides the requisite structural feature for sodium channel interaction, while the 3-carboxylic acid enables amide bond formation with amine-bearing pharmacophores.

Click Chemistry Bioconjugation and Probe Synthesis

The terminal alkyne group enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules, fluorescent dyes, or affinity tags [2]. This allows the compound to function as a clickable handle for generating sodium channel-targeted probes, PROTAC linkers, or affinity chromatography ligands. The carboxylic acid group can be activated for further derivatization without compromising alkyne integrity.

SAR Scaffold for Ion Channel Modulators

Given its lower molecular weight (176.17) and favorable predicted XLogP3 (1.1) compared to substituted analogs [3], the compound provides an unencumbered scaffold for systematic structure-activity relationship (SAR) studies. Researchers can introduce substituents at the 2-, 4-, or 5-positions of the pyridine ring or modify the carboxylic acid and propargylamino groups to optimize potency, selectivity, and pharmacokinetic properties of sodium channel modulators.

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